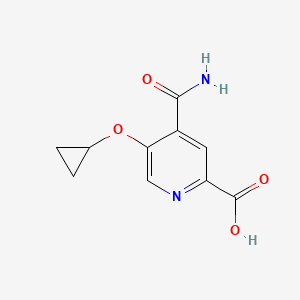
4-Carbamoyl-5-cyclopropoxypicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carbamoyl-5-cyclopropoxypicolinic acid is a chemical compound with the molecular formula C10H10N2O4 and a molecular weight of 222.20 g/mol . It is a derivative of picolinic acid, which is known for its various applications in chemistry and biology. This compound is characterized by the presence of a carbamoyl group and a cyclopropoxy group attached to a picolinic acid backbone.
Preparation Methods
The synthesis of 4-Carbamoyl-5-cyclopropoxypicolinic acid involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine and picolinic acid derivatives. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
4-Carbamoyl-5-cyclopropoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Carbamoyl-5-cyclopropoxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its interactions with biological targets make it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. It is known to bind to certain enzymes and proteins, altering their structure and function. This binding can inhibit or activate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Carbamoyl-5-cyclopropoxypicolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A simpler derivative with a carboxyl group instead of a carbamoyl group. It is known for its role in zinc transport and its biological activities.
Cyclopropylamine derivatives: Compounds with a cyclopropyl group attached to an amine. These compounds have various applications in organic synthesis and medicinal chemistry.
Carbamoyl derivatives: Compounds with a carbamoyl group attached to different backbones.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
4-carbamoyl-5-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c11-9(13)6-3-7(10(14)15)12-4-8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15) |
InChI Key |
NSLYRVQOIXFSHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















